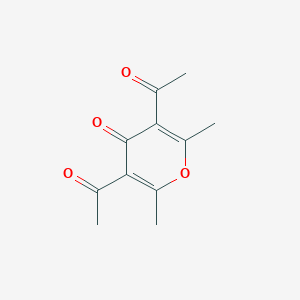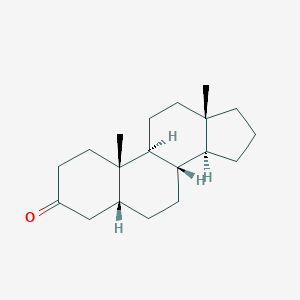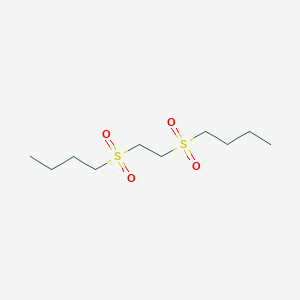
4-Methylbenzyl thiocyanate
描述
4-Methylbenzyl thiocyanate is an organic compound with the molecular formula C₉H₉NS. It is a derivative of benzyl thiocyanate, where a methyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
作用机制
Target of Action
4-Methylbenzyl thiocyanate is a complex compound that interacts with several targets. It possesses three electrophilic sites: benzylic carbon, sulfur, and cyano carbon . These sites are capable of receiving nucleophilic attack, making them primary targets for the compound’s action .
Mode of Action
The compound’s interaction with its targets involves nucleophilic substitution . Nucleophiles with high energy levels, such as PhS− and CN−, appear to preferentially attack the sulfur atom . On the other hand, MeO− was found to attack preferably the cyanide carbon, while amines with low energy levels prefer the benzylic carbon .
Biochemical Pathways
The nucleophilic substitution on the sulfur or the cyanide carbon generates CN− or p-xylene-α-thiolate anion, strong nucleophiles, as the primary products . These primary products then initiate complex secondary reactions . The selective reactivities of the three attacking sites for nucleophiles in this compound have been rationalized in terms of MO theory .
Result of Action
The result of the compound’s action is the generation of strong nucleophiles, CN− or p-xylene-α-thiolate anion . These nucleophiles can then participate in further reactions, contributing to the compound’s overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl thiocyanate can be synthesized through several methods. One common method involves the reaction of 4-methylbenzyl chloride with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under mild conditions, yielding the desired thiocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: 4-Methylbenzyl thiocyanate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the attack of nucleophiles on the electrophilic sites of the compound. For example, nucleophiles such as methoxide ion (MeO⁻) can attack the cyanide carbon, while amines prefer the benzylic carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Major Products:
Nucleophilic Substitution: The reaction with nucleophiles can generate products such as p-xylene-α-thiolate anion and cyanide ion.
Oxidation and Reduction: These reactions can lead to the formation of various sulfur-containing compounds.
科学研究应用
4-Methylbenzyl thiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a valuable intermediate in the synthesis of sulfur-containing compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research on its potential therapeutic applications, including antibacterial and anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
- Phenyl thiocyanate
- Benzyl thiocyanate
- Allyl thiocyanate
These compounds, like 4-methylbenzyl thiocyanate, are used in various chemical and biological research applications, but their specific properties and reactivities can vary based on their structures.
属性
IUPAC Name |
(4-methylphenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZGPBKYUQGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172419 | |
| Record name | Thiocyanic acid, p-methylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18991-39-4 | |
| Record name | Thiocyanic acid, p-methylbenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, p-methylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18991-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: 4-Methylbenzyl thiocyanate has three potential sites for nucleophilic attack. How does the nature of the nucleophile influence the site selectivity?
A1: this compound (4-MBTC) indeed presents three electrophilic sites: the benzylic carbon, the sulfur atom, and the cyano carbon. The research demonstrates that the site of nucleophilic attack is highly dependent on the attacking nucleophile's Highest Occupied Molecular Orbital (HOMO) energy level [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


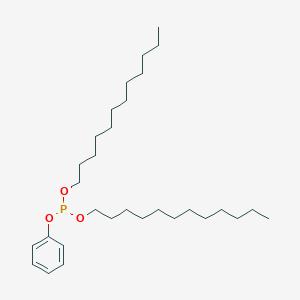

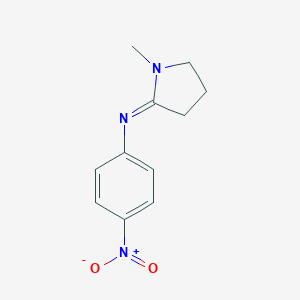

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)

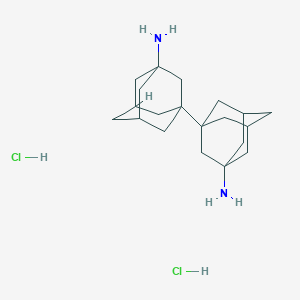

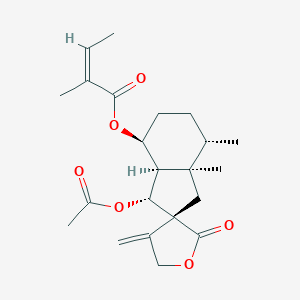
![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)

